molecular formula C8H9N3O2 B13160957 Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate

Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate

Cat. No.: B13160957
M. Wt: 179.18 g/mol
InChI Key: NIKLMBHCSMMVEQ-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate is a chemical compound with the molecular formula C8H9N3O2. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate typically involves the reaction of ethyl propiolate with 1-methyl-1H-1,2,4-triazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary alcohols or amines .

Scientific Research Applications

Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can lead to the inhibition of enzymes or the modulation of receptor activities, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

ethyl 3-(2-methyl-1,2,4-triazol-3-yl)prop-2-ynoate

InChI

InChI=1S/C8H9N3O2/c1-3-13-8(12)5-4-7-9-6-10-11(7)2/h6H,3H2,1-2H3

InChI Key

NIKLMBHCSMMVEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=NC=NN1C

Origin of Product

United States

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